

CC214-2 Preclinical Studies: An In-Depth Technical Overview

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Compound of Interest		
Compound Name:	CC214-2	
Cat. No.:	B8579109	Get Quote

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Introduction

CC214-2 is a potent and selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. Developed as a second-generation mTOR inhibitor, it targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a more complete blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier allosteric inhibitors like rapamycin. This pathway is frequently hyperactivated in various cancers, including glioblastoma, making it a critical therapeutic target. This technical guide provides a comprehensive overview of the preclinical studies of CC214-2, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

CC214-2 exerts its anti-tumor activity by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, survival, and metabolism. Unlike first-generation mTOR inhibitors (rapalogs), which only partially inhibit mTORC1 and can lead to feedback activation of AKT via mTORC2, **CC214-2** effectively suppresses the signaling output of both complexes.

Key Signaling Events:



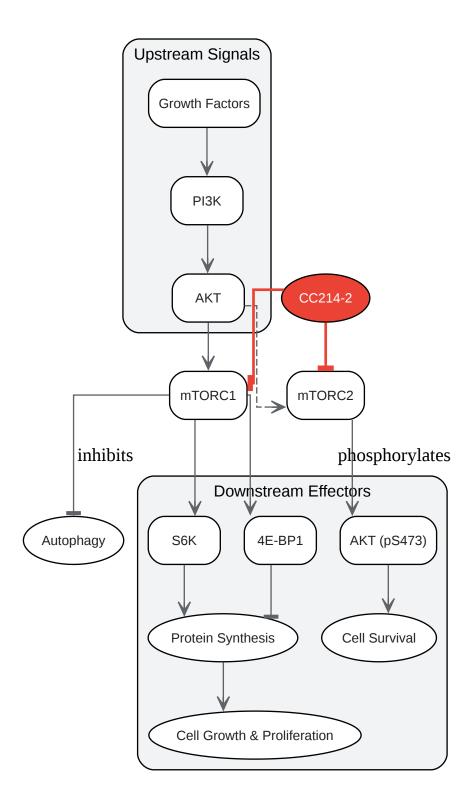




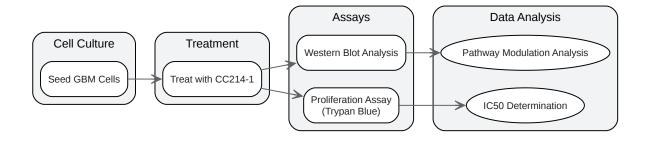
- mTORC1 Inhibition: CC214-2 blocks the phosphorylation of key mTORC1 substrates, including 4E-BP1 and S6 kinase (S6K). This leads to the inhibition of protein synthesis and cell cycle progression. Notably, CC214-2 can suppress rapamycin-resistant mTORC1 signaling.[1][2]
- mTORC2 Inhibition: By inhibiting mTORC2, **CC214-2** prevents the phosphorylation and activation of AKT at serine 473, a critical step for full AKT activation. This disrupts downstream signaling pathways that promote cell survival and proliferation.[1][2]
- Induction of Autophagy: A significant consequence of potent mTOR inhibition by CC214-2 is
 the induction of autophagy, a cellular self-degradation process. While this can be a
 mechanism of cell survival, it also presents a therapeutic opportunity for combination
 strategies.[1][2]

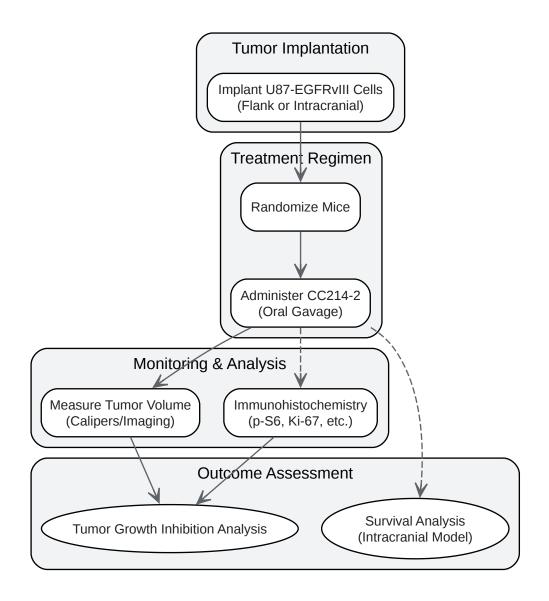
The following diagram illustrates the signaling pathway targeted by CC214-2.











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References

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- 2. Step 2: Preclinical Research | FDA [fda.gov]
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